1-[Isopropyl(methyl)amino]acetone hydrochloride
Overview
Description
Scientific Research Applications
Catalytic Synthesis and Green Chemistry : Acetone is employed as a key intermediate for synthesizing various chemicals. Research has explored its use in the presence of mesoporous magnesium oxide-supported rhodium nanoparticles for one-step, gas-phase acetone self-condensation. This process effectively produces isopropyl alcohol or methyl isobutyl ketone under optimized conditions, highlighting a green chemistry approach to produce valuable chemicals (Alshammari et al., 2019).
Chemical Reactions with Oxindoles : In the presence of acetylacetone and hydrogen chloride, oxindole and 1-acetyloxindole interact to form mixtures including 3-isopropylideneoxindole and other compounds. This reaction highlights the role of similar structures in organic synthesis and the potential for forming diverse chemical compounds (Zhungietu et al., 1973).
Chitosan Modification for Biomedical Applications : Reductive N-alkylation with acetone has been applied to chitosan to synthesize N-isopropyl chitosans, indicating a method for modifying natural polymers to potentially enhance their utility in various biomedical applications (Kurita & Isogai, 2010).
Use in Radiochemistry and Imaging : Derivatives of alanine, like α-[2-11C]aminoisobutyric acid, are synthesized from acetone for in-vivo study of amino acid transport phenomena using positron-emission-tomography (PET). This showcases acetone's role in producing compounds for advanced medical imaging techniques (Prenant et al., 1995).
Synthesis of β-Aminoketones : Acetone is utilized in the Mannich reaction to synthesize β-aminoketones, demonstrating its use in producing complex organic molecules with potential applications in various chemical industries (Makarova et al., 2002).
Properties
IUPAC Name |
1-[methyl(propan-2-yl)amino]propan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)8(4)5-7(3)9;/h6H,5H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRLVVKQQHNHGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-20-4 | |
Record name | 2-Propanone, 1-[methyl(1-methylethyl)amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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